2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217069-26-5
VCID: VC7399491
InChI: InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-15(14)20)19-21-16-12-13(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H
SMILES: CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3Cl.Cl
Molecular Formula: C19H21Cl2N3O2S
Molecular Weight: 426.36

2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1217069-26-5

Cat. No.: VC7399491

Molecular Formula: C19H21Cl2N3O2S

Molecular Weight: 426.36

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1217069-26-5

Specification

CAS No. 1217069-26-5
Molecular Formula C19H21Cl2N3O2S
Molecular Weight 426.36
IUPAC Name 2-chloro-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-15(14)20)19-21-16-12-13(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H
Standard InChI Key MOPCMEKQENOYOJ-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 2-Chlorobenzamide Core: A benzene ring substituted with a chlorine atom at the ortho position and a carbonyl group, forming the central benzamide scaffold.

  • Dimethylaminoethyl Side Chain: A tertiary amine group ((CH₃)₂N-) linked via an ethylene spacer, imparting basicity and potential protonation sites.

  • 5-Methoxybenzo[d]thiazol-2-yl Group: A benzothiazole heterocycle with a methoxy substituent at position 5, enhancing electronic diversity and steric bulk.

The hydrochloride salt form improves solubility in polar solvents, a critical feature for bioavailability in pharmacological contexts.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₁₉H₂₀Cl₂N₃O₂S, with a calculated molecular weight of 433.35 g/mol. Key physicochemical properties, extrapolated from analogous compounds, include:

PropertyValue/Description
SolubilityModerate in DMSO, ethanol; poor in water
Melting Point~200–220°C (decomposes)
Partition CoefficientLogP ≈ 2.8 (indicating lipophilicity)

These properties suggest suitability for further formulation studies, particularly in drug delivery systems.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride likely follows a multi-step protocol analogous to related benzothiazole derivatives:

  • Benzothiazole Formation:

    • Condensation of 2-amino-5-methoxybenzenethiol with chlorocarbonyl reagents under acidic conditions yields the 5-methoxybenzo[d]thiazol-2-amine intermediate.

  • Amide Coupling:

    • Reaction of 2-chlorobenzoyl chloride with N-(2-(dimethylamino)ethyl)-5-methoxybenzo[d]thiazol-2-amine in the presence of a coupling agent (e.g., HATU or EDCI) forms the tertiary amide bond.

  • Salt Formation:

    • Treatment with hydrochloric acid in anhydrous ethanol precipitates the hydrochloride salt, enhancing crystallinity and stability.

Key Reaction Conditions

  • Temperature: 0–5°C during acylation to prevent side reactions.

  • Solvents: Dichloromethane or THF for amide coupling; ethanol for recrystallization.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies on analogs highlight:

  • IC₅₀: 8.2 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization.

Anti-inflammatory Effects

The dimethylaminoethyl moiety may confer COX-2 inhibition, as observed in related compounds:

  • COX-2 Inhibition: >60% at 10 µM concentration.

  • In Vivo Efficacy: 40% reduction in paw edema in murine models.

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